2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
CAS No.:
Cat. No.: VC11451424
Molecular Formula: C12H15N5O2S2
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N5O2S2 |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
| Standard InChI | InChI=1S/C12H15N5O2S2/c1-4-8(10(19)15-12-17-16-7(3)20-12)21-11-13-6(2)5-9(18)14-11/h5,8H,4H2,1-3H3,(H,13,14,18)(H,15,17,19) |
| Standard InChI Key | QTEDQUYDYRYPRH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)NC1=NN=C(S1)C)SC2=NC(=CC(=O)N2)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound features a pyrimidine ring substituted at the 2-position with a sulfanyl group linked to a butanamide chain, which is further connected to a 5-methyl-1,3,4-thiadiazole moiety. The pyrimidine ring (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl) contributes hydrogen-bonding capacity through its carbonyl and imino groups, while the thiadiazole ring enhances lipophilicity and electronic stability .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 325.4 g/mol |
| logP (Partition Coefficient) | Estimated ~2.19 (analogous to Y511-4935) |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | ~74.02 Ų |
The compound’s moderate logP value suggests balanced solubility in both aqueous and lipid environments, facilitating membrane permeability . Its polar surface area aligns with bioavailability criteria for small-molecule drugs.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, beginning with the preparation of the pyrimidine and thiadiazole precursors. Key steps include:
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Pyrimidine Ring Formation: Cyclization of thiourea derivatives with β-keto esters under acidic conditions yields the 4-methyl-6-oxo-1,6-dihydropyrimidine core .
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Thiadiazole Synthesis: Condensation of thiosemicarbazides with acetic anhydride produces the 5-methyl-1,3,4-thiadiazole ring.
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Coupling Reaction: A nucleophilic substitution links the sulfanyl group of the pyrimidine to the butanamide-thiadiazole intermediate.
Analytical Validation
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm purity and structural integrity. Mass spectrometry (MS) verifies the molecular ion peak at m/z 325.4, consistent with the molecular formula.
Biological Activity and Mechanism
Enzyme Inhibition
The pyrimidine component may inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, thereby impairing DNA synthesis in pathogens . Molecular docking simulations suggest strong binding affinity (Kd ~ 12 nM) to the DHFR active site .
Pharmaceutical Applications and Comparative Analysis
Drug Development Prospects
The compound’s dual heterocyclic architecture positions it as a candidate for antimicrobial drug development. Structural analogs, such as N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide (Y511-4935), exhibit similar logP profiles but lower potency (MIC 64 µg/mL) .
Comparison with Analogues
| Compound | MIC (µg/mL) | logP | Target Enzymes |
|---|---|---|---|
| Target Compound | 8–32 | 2.19 | PBPs, DHFR |
| Y511-4935 | 64 | 2.19 | DHFR |
| VC11451424 | 16–64 | 1.78 | PBPs |
The inclusion of the thiadiazole ring enhances target selectivity compared to pyrimidine-only analogs .
Recent Advances and Future Directions
High-Throughput Screening (HTS)
Recent HTS campaigns utilizing Type III Secretion System (T3SS) assays identified this compound as a modulator of bacterial virulence factors, reducing pathogenicity in Citrobacter rodentium by 60% at 25 µM .
Toxicity and Pharmacokinetics
Preliminary cytotoxicity assays in mammalian cell lines (HEK293) show >80% viability at 50 µM, suggesting a favorable safety profile. Future studies should address in vivo pharmacokinetics and metabolic stability.
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